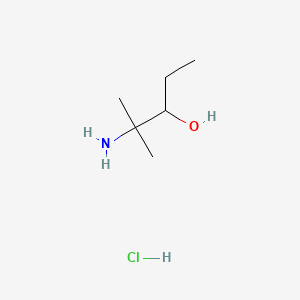
2-Amino-2-methylpentan-3-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methylpentan-3-olhydrochloride is a chemical compound with the molecular formula C6H15NO·HCl. It is a derivative of pentanol and contains both an amino group and a hydroxyl group, making it an important compound in various chemical reactions and applications. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methylpentan-3-olhydrochloride typically involves the reaction of 2-methyl-2-pentanol with ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as crystallization and distillation, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methylpentan-3-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-2-methylpentan-3-one or 2-amino-2-methylpentanal.
Reduction: Formation of 2-amino-2-methylpentan-3-amine.
Substitution: Formation of 2-amino-2-methylpentan-3-chloride or 2-amino-2-methylpentan-3-bromide.
Aplicaciones Científicas De Investigación
2-Amino-2-methylpentan-3-olhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-methylpentan-3-olhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-methylpentanoic acid: A branched-chain amino acid with similar structural features.
2-Amino-3-methylpentan-1-ol: Another derivative of pentanol with an amino group.
Uniqueness
2-Amino-2-methylpentan-3-olhydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H16ClNO |
|---|---|
Peso molecular |
153.65 g/mol |
Nombre IUPAC |
2-amino-2-methylpentan-3-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-4-5(8)6(2,3)7;/h5,8H,4,7H2,1-3H3;1H |
Clave InChI |
VHDNWNLPIYSXKI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)(C)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B13551548.png)
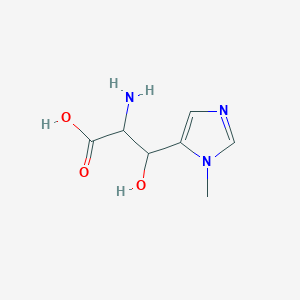
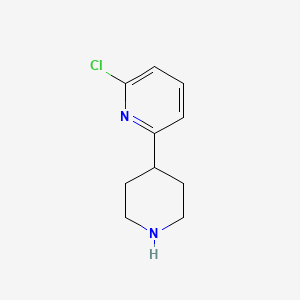
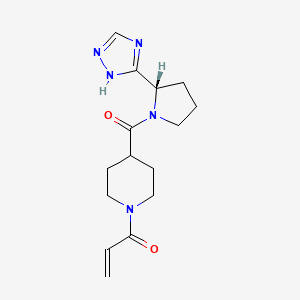
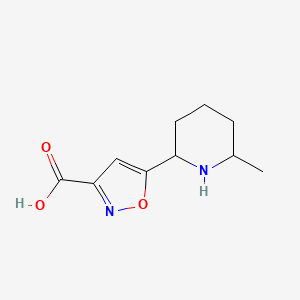

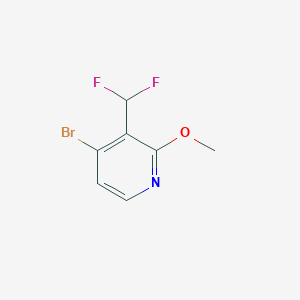

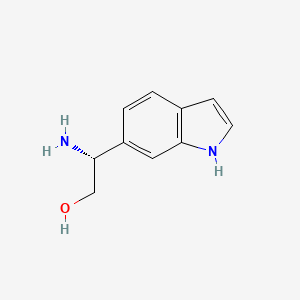

![3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one](/img/structure/B13551614.png)
![Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate](/img/structure/B13551615.png)
![tert-butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13551622.png)

